

# A Comparative Guide to the Infrared Spectroscopy of Pentadecanenitrile

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## Compound of Interest

Compound Name: **Pentadecanenitrile**

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Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This guide provides a detailed comparison of the characteristic IR absorption frequencies of **pentadecanenitrile**, a long-chain aliphatic nitrile. The data presented herein is crucial for the identification and characterization of this and similar molecules in research and development settings.

## Experimental Protocols

### Infrared Spectroscopy of Pentadecanenitrile

**Objective:** To identify the characteristic vibrational frequencies of the functional groups in **pentadecanenitrile**.

**Materials:**

- **Pentadecanenitrile** (liquid)
- Fourier-Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Sample holder

- Software for data acquisition and analysis

Methodology (Neat Liquid Sample):

- Sample Preparation: A thin film of liquid **pentadecanenitrile** is prepared between two salt plates. A single drop of the neat liquid is placed on one salt plate, and the second plate is carefully placed on top to spread the liquid evenly.
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO<sub>2</sub> and water vapor, as well as any instrumental artifacts.
- Sample Analysis: The prepared salt plates containing the sample are placed in the spectrometer's sample holder.
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is processed by subtracting the background spectrum to yield the final IR spectrum of **pentadecanenitrile**. The resulting spectrum is then analyzed to identify the characteristic absorption bands.

## Data Presentation

The primary IR absorption frequencies for **pentadecanenitrile** are attributed to the nitrile functional group and the long alkyl chain. The table below summarizes these characteristic absorptions.

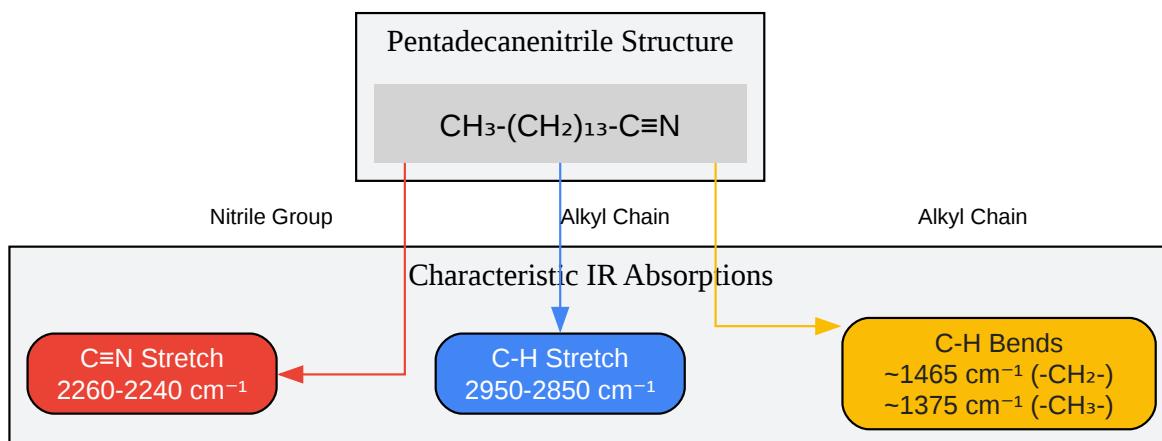
Functional Group	Vibration Type	Characteristic Absorption Frequency (cm <sup>-1</sup> )	Intensity
Nitrile (C≡N)	Stretch	2260 - 2240	Strong, Sharp
Alkyl (C-H)	Stretch	2950 - 2850	Strong
Methylene (-CH <sub>2</sub> -)	Bend (Scissoring)	~1465	Medium
Methyl (-CH <sub>3</sub> )	Bend (Asymmetric and Symmetric)	~1450 and ~1375	Medium

## Key Observations:

- The most diagnostic absorption for **pentadecanenitrile** is the strong and sharp peak corresponding to the C≡N stretching vibration, which appears in a region of the spectrum where few other functional groups absorb.[1][2] For saturated nitriles like **pentadecanenitrile**, this peak is typically observed between 2260 and 2240  $\text{cm}^{-1}$ .[2]
- The C-H stretching vibrations of the long alkyl chain give rise to strong absorptions in the 3000-2850  $\text{cm}^{-1}$  region.[3][4] For alkanes, these are typically found between 2950 and 2850  $\text{cm}^{-1}$ .[5][6]
- In the fingerprint region of the spectrum (below 1500  $\text{cm}^{-1}$ ), one can observe the bending vibrations of the methylene (-CH<sub>2</sub>-) and methyl (-CH<sub>3</sub>) groups of the alkyl chain.[3]

## Mandatory Visualization

The following diagram illustrates the correlation between the functional groups present in **pentadecanenitrile** and their characteristic IR absorption frequencies.



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Caption: Correlation of functional groups in **pentadecanenitrile** with their IR frequencies.

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